molecular formula C15H20O4 B1252633 Isopentyl ferulate

Isopentyl ferulate

Cat. No.: B1252633
M. Wt: 264.32 g/mol
InChI Key: WGEDSHUTZBELKN-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopentyl ferulate is a natural product found in Propolis with data available.

Scientific Research Applications

Antioxidant Capacity

Isopentyl ferulate (IF) demonstrates significant antioxidant capacity. A study conducted by Machado et al. (2015) using in vitro experimental models found that IF effectively eliminates various radicals and inhibits lipid peroxidation. This suggests its potential in developing new products with antioxidant properties, though further in vivo studies are needed for confirmation (Machado et al., 2015).

Anticonvulsant Effects

Machado et al. (2015) also reported that IF exhibits protective effects against induced seizures in mice, suggesting its potential as a pharmacological agent against epileptic seizures. The mechanism of action may be related to activity in the benzodiazepine-binding site of the GABAA receptor (Machado et al., 2015).

Anxiolytic-Like Effect

In a study conducted by Machado et al. (2018), IF was shown to reduce marble burying behavior in Swiss albino mice, indicating a calming effect. The study also noted the compound's potent antioxidant capacity and neuroprotective effects, possibly via the GABAergic transmission pathway (Machado et al., 2018).

Potential in Neurological Disorders

Ferulic acid, from which IF is derived, is screened for combating various neurological disorders due to its anti-oxidative and anti-inflammatory effects. It also modulates neuro-signaling pathways and crosses the blood-brain barrier. This compound, as a derivative, could potentially contribute to the treatment of neurological disorders (Thapliyal et al., 2021).

Toxicogenetic and Antioxidant Activities

A study by Taimo et al. (2016) suggests that IF exhibits low toxicity and genotoxicity at high doses, along with antioxidative defense and damage repair capability. This indicates its potential as a pharmacological moiety (Taimo et al., 2016).

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

3-methylbutyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H20O4/c1-11(2)8-9-19-15(17)7-5-12-4-6-13(16)14(10-12)18-3/h4-7,10-11,16H,8-9H2,1-3H3/b7-5+

InChI Key

WGEDSHUTZBELKN-FNORWQNLSA-N

Isomeric SMILES

CC(C)CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(C)CCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Synonyms

isopentyl ferulate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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